REACTION_CXSMILES
|
[C:1]1([CH:7]=[CH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)=O.C(O)C.C1C=CC=CC=1>[Pd].O>[C:1]1([CH2:7][CH2:8][C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a dry, nitrogen-filled 250 ml single-necked round-bottom flask
|
Type
|
CUSTOM
|
Details
|
fitted with a nitrogen inlet and magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
produced the maximum cavitation in the flask
|
Type
|
CUSTOM
|
Details
|
After 1 h the flask was removed
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the contents filtered
|
Type
|
WASH
|
Details
|
The solid was washed with chloroform
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrates concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residual soild was recrystallized (ethanol-pentane)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.03 g | |
YIELD: PERCENTYIELD | 92.5% | |
YIELD: CALCULATEDPERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |